molecular formula C34H36Cl2N6O5 B13442530 Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate

Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate

Cat. No.: B13442530
M. Wt: 679.6 g/mol
InChI Key: FWULWQNHPKVVEM-XUOSIXAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate (CAS 1246812-37-2) is a chemically modified derivative of the broad-spectrum antifungal drug Itraconazole . This compound is supplied as a neat solid and is intended for use as an impurity standard and a key intermediate in advanced pharmaceutical research . Its molecular formula is C34H36Cl2N6O5, with a molecular weight of 679.59 . The introduction of a reactive isocyanate group (-N=C=O) in place of one of the triazole rings differentiates it from the parent compound and offers a versatile handle for further chemical transformations, such as the formation of prodrugs or conjugates to enhance specificity and pharmacokinetic profiles . Research into des-triazole analogues of Itraconazole, like this compound, has revealed a promising dissociation of its biological activities. While the triazole moiety in Itraconazole is essential for its potent antifungal action via inhibition of fungal CYP51 (lanosterol 14α-demethylase) , its removal can unexpectedly preserve or even alter other valuable properties. Studies show that such des-triazole derivatives can retain potent inhibition of the Hedgehog (Hh) signaling pathway, a critical target in cancers like basal cell carcinoma and medulloblastoma, without the strong off-target inhibition of human CYP3A4 that is associated with the parent drug . This makes Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate a critical tool for probing the structure-activity relationships (SAR) of the Itraconazole scaffold and for developing more targeted, non-antifungal chemotherapeutics . The stereochemistry around its dioxolane ring is also a key factor in its bioactivity, with specific configurations being optimal for different mechanisms . Researchers utilize this compound in the development of novel anti-cancer agents, exploration of angiogenesis inhibitors, and as a sophisticated intermediate in medicinal chemistry programs aimed at overcoming the limitations of the original drug molecule . This product is For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C34H36Cl2N6O5

Molecular Weight

679.6 g/mol

IUPAC Name

2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(isocyanatomethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one

InChI

InChI=1S/C34H36Cl2N6O5/c1-3-24(2)42-33(44)41(22-38-42)28-7-5-26(6-8-28)39-14-16-40(17-15-39)27-9-11-29(12-10-27)45-19-30-20-46-34(47-30,21-37-23-43)31-13-4-25(35)18-32(31)36/h4-13,18,22,24,30H,3,14-17,19-21H2,1-2H3/t24?,30-,34-/m0/s1

InChI Key

FWULWQNHPKVVEM-XUOSIXAYSA-N

Isomeric SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN=C=O)C6=C(C=C(C=C6)Cl)Cl

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN=C=O)C6=C(C=C(C=C6)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of Triazole Intermediates

Methodology:
The key intermediate, a 1,2,4-triazole derivative, is synthesized through nucleophilic substitution and cyclization reactions. A typical route involves:

Research Outcomes:
Patents indicate that replacing multi-step procedures with single-step reactions significantly improves safety and efficiency. For example, the CN101391994A patent describes a method where the reaction of hydrazine derivatives with halogenated compounds in DMSO or DMF at elevated temperatures yields the triazole core with yields exceeding 80%.

Modification of Itraconazole Scaffold

Methodology:
The core itraconazole structure is modified at the 2-position via:

  • Nucleophilic substitution using the prepared triazole intermediate.
  • Reaction conditions: Heating in organic solvents like DMSO or dichloromethane with catalysts such as potassium carbonate or polyethylene glycol derivatives.
  • Recrystallization from solvents like ethyl acetate or methanol to purify the intermediate.

Research suggests that reducing the number of steps (from three to one or two) and employing safer reagents (e.g., avoiding hydrogenation hazards) results in a more industrially feasible process.

Introduction of the Isocyanate Group

Methodology:
The key step involves converting the amino or hydroxyl groups on the intermediate to isocyanates:

  • Phosgene or triphosgene are traditional reagents but pose safety hazards.
  • Alternative routes involve carbamoyl chloride intermediates generated via reaction of amines with phosgene equivalents, followed by dehydration to form isocyanates.
  • Direct insertion of the isocyanate group can be achieved via reaction of the amine with diisocyanates under controlled conditions.

Research Outcomes:
Patents such as CN108329304A describe a six-step process where intermediates are sequentially functionalized, culminating in the formation of the isocyanate group, with emphasis on reaction safety and high yield .

Summary of Key Reaction Conditions and Data Tables

Step Reagents Solvent Temperature Time Yield Notes
1 Hydrazine derivative + halogenated precursor DMSO 120-150°C 15-20 h >80% Cyclization to triazole
2 Triazole intermediate + base Ethanol/ethyl acetate Reflux 2-4 h 85-90% Purification by recrystallization
3 Amino derivative + phosgene or triphosgene Dichloromethane 0-25°C 2-6 h 75-85% Isocyanate formation

Note: Exact conditions vary depending on the specific derivatives and scale.

Research Outcomes and Optimization

  • Yield Improvements:
    Replacing multi-step sequences with single-pot reactions increases overall yields from ~50-60% to over 80%.

  • Safety Enhancements:
    Avoiding hydrogenation and using safer dehydrating reagents like triphosgene reduces hazards.

  • Industrial Applicability:
    Simplified routes with fewer steps and safer reagents are more suitable for large-scale production.

  • Purity and Isomer Control: Optimized reaction conditions minimize isomer impurities, critical for pharmaceutical quality.

Chemical Reactions Analysis

Types of Reactions

Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Employed in the study of antifungal properties and the development of novel drug delivery systems.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of fungal infections.

    Industry: Utilized in the development of new materials and coatings with antifungal properties.

Mechanism of Action

The mechanism of action of Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The molecular targets involved in this process include enzymes such as lanosterol 14α-demethylase .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate and related itraconazole derivatives:

Compound Name CAS Number Structural Modification Hypothetical Impact Applications
Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate 1246812-37-2 Removal of 1,2,4-triazolyl group; addition of isocyanate Reduced antifungal activity (loss of triazole-mediated CYP450 binding); increased reactivity/stability challenges Synthetic intermediate, analytical standard
Itraconazole 84625-61-6 Parent compound with triazole and piperazine Broad-spectrum antifungal activity via CYP450 inhibition Clinical antifungal therapy
Deoxo Anhydro Itraconazole Bromide SCBD-127945 Bromination and deoxygenation Altered lipophilicity; potential halogen-mediated bioactivity Research on halogenated analogs
Hydroxy Itraconazole O-β-D-Glucuronide Sodium Salt SCBD-166379 Glucuronidation at hydroxyl group Enhanced water solubility; likely Phase II metabolite Metabolism and excretion studies
Des-(2-butyl) N-Allyl Itraconazole 89848-54-4 Removal of 2-butyl chain; allylation at N-site Modified pharmacokinetics (e.g., tissue distribution) Structure-activity relationship (SAR) studies
Destriazolyl Bromo Propiconazole 60207-89-8 Triazole removal and bromination Reduced antifungal efficacy; potential as a synthetic intermediate Agricultural fungicide research

Key Findings:

Structural Modifications and Bioactivity: The removal of the 1,2,4-triazolyl group in Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate likely diminishes its antifungal efficacy, as triazoles are critical for binding fungal CYP51 enzymes . This could limit its therapeutic use but make it valuable for targeted drug conjugation or proteomics research.

Metabolic and Synthetic Relevance :

  • Unlike glucuronidated derivatives (e.g., Hydroxy Itraconazole O-β-D-Glucuronide Sodium Salt), the isocyanate derivative lacks obvious metabolic detoxification pathways, suggesting it may require stabilization for in vivo applications .
  • Its role as a synthetic intermediate is shared with brominated analogs (e.g., Deoxo Anhydro Itraconazole Bromide), which are often precursors in halogenation reactions .

Analytical Utility :

  • Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate is marketed as a TRC standard (TRC D297800), similar to deuterated analogs like Des-(2-butyl) N-Allyl Itraconazole-D5 (SCSI-413191), which are used in mass spectrometry and metabolic tracing .

Biological Activity

Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate is a derivative of itraconazole, a widely recognized antifungal agent. This compound incorporates a 1,2,4-triazole ring that enhances its biological activity and specificity against fungal pathogens. Its molecular formula is C34H36Cl2N6O5, with a molar mass of approximately 679.59 g/mol . The unique structural features of this compound allow it to interact with specific biological targets, making it a significant candidate for therapeutic applications.

The primary biological activity of Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate is its antifungal properties . The compound works by inhibiting the synthesis of ergosterol , an essential component of fungal cell membranes. This inhibition disrupts membrane integrity and leads to cell death. Specifically, it targets enzymes such as lanosterol 14α-demethylase , which plays a crucial role in the ergosterol biosynthesis pathway .

Comparison with Other Antifungal Agents

The following table summarizes the mechanisms and unique features of Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate and other antifungal agents:

Compound NameMechanism of ActionUnique Features
Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanateInhibits ergosterol synthesisEnhanced specificity towards fungal pathogens
FluconazoleInhibits ergosterol synthesisBroad-spectrum antifungal activity
KetoconazoleInhibits ergosterol synthesisEffective against a wide range of fungi
VoriconazoleInhibits ergosterol synthesisEnhanced activity against resistant strains

This table illustrates that Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate stands out due to its targeted action against specific fungal infections while potentially minimizing side effects associated with broader-spectrum agents .

Efficacy in Clinical Settings

Research has indicated that itraconazole and its derivatives are effective in treating various fungal infections. A clinical study involving 261 patients assessed the efficacy and safety of different itraconazole formulations. The study aimed to evaluate the cure rates for glabrous tinea and found significant differences in treatment outcomes based on the formulation used .

Antifungal Activity Against Specific Strains

Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate has demonstrated notable antifungal activity against various strains. For instance, studies have shown its potential effectiveness against Candida species and filamentous fungi . The compound's ability to inhibit fungal growth was evaluated in vitro and demonstrated promising results.

Pharmacokinetics

Understanding the pharmacokinetics of itraconazole is crucial for optimizing its therapeutic use. A study highlighted that itraconazole exhibits non-linear pharmacokinetics with implications for dosing regimens . This knowledge is essential for developing effective treatment protocols utilizing Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate, and what methodological considerations are critical for reproducibility?

  • Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting a precursor amine (e.g., des-triazolyl itraconazole derivative) with phosgene or thiophosgene under inert conditions to introduce the isocyanate group. Key steps include:

Precursor Preparation : Removal of the 1,2,4-triazole moiety from itraconazole via hydrolysis or enzymatic cleavage .

Isocyanate Formation : Reaction with phosgene in anhydrous dichloromethane at 0–5°C, followed by neutralization with aqueous NaHCO₃ .

  • Critical Parameters :
  • Moisture-free environment to prevent hydrolysis of the isocyanate group.
  • Strict temperature control to avoid side reactions (e.g., dimerization).
  • Purity validation of intermediates via HPLC and NMR.

Q. Which analytical techniques are most effective for structural elucidation and purity assessment of Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate?

  • Answer : A multi-technique approach is recommended:

  • FT-IR : Confirm the presence of the isocyanate group (N=C=O stretch at ~2250–2275 cm⁻¹) .
  • NMR : ¹³C NMR to resolve the isocyanate carbon signal (~120–130 ppm) and distinguish it from carbonyl groups in the triazole backbone .
  • X-ray Crystallography : For unambiguous structural confirmation; SHELXL refinement is suitable for resolving crystallographic disorder in heterocyclic systems .
  • HPLC-MS : Quantify purity (>98%) and detect trace byproducts (e.g., urea derivatives from hydrolysis) .

Q. What preliminary biological activity data exist for this compound, and how should researchers design assays to validate its efficacy?

  • Answer : While direct activity data are limited, structural analogs (e.g., itraconazole derivatives) suggest antifungal and enzyme-inhibitory potential. Assay design should include:

  • Inhibition Studies : Test against CYP450 isoforms (e.g., CYP3A4) due to the triazole moiety’s known interaction with heme iron .
  • Antifungal Screening : Use standardized microdilution assays (CLSI M38-A2) against Aspergillus and Candida spp., with fluconazole as a control .
  • Cytotoxicity : Assess in mammalian cell lines (e.g., HEK293) via MTT assay to rule offtarget effects .

Advanced Research Questions

Q. How can reaction mechanisms for isocyanate formation be experimentally validated, and what are common sources of contradictory data?

  • Answer : Mechanistic studies require:

  • Isotopic Labeling : Use ¹⁵N-labeled amines to track nitrogen migration during phosgene reaction (GC-MS analysis) .
  • Kinetic Profiling : Monitor intermediates via in situ FT-IR or Raman spectroscopy.
  • Contradictions : Discrepancies often arise from solvent polarity (e.g., DMF vs. THF) affecting reaction pathways or competing dimerization . Resolve via computational modeling (DFT) to compare energy barriers for alternative mechanisms .

Q. What strategies are recommended for resolving crystallographic disorder in Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate during X-ray refinement?

  • Answer :

  • SHELXL Constraints : Apply restraints to anisotropic displacement parameters for the triazole and isocyanate groups to model disorder .
  • Twinned Data : Use the TWINABS module if crystals exhibit pseudo-merohedral twinning.
  • Validation : Cross-check with spectroscopic data to ensure refined structure aligns with NMR/IR observations .

Q. How can computational models predict the reactivity of the isocyanate group in novel triazole derivatives?

  • Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electrophilicity of the isocyanate carbon.
  • Molecular Dynamics : Simulate solvation effects (e.g., water vs. DMSO) on hydrolysis rates .
  • Docking Studies : Map interactions with biological targets (e.g., fungal lanosterol 14α-demethylase) to prioritize derivatives for synthesis .

Q. What methodologies are used to analyze acute and subacute toxicity in triazole-isocyanate hybrids?

  • Answer :

  • OECD Guidelines : Follow Test No. 423 (acute oral toxicity) and 407 (28-day repeated dose) in rodent models.
  • Biomarker Profiling : Measure liver enzymes (ALT, AST) and renal function (creatinine) post-exposure .
  • Histopathology : Examine tissue sections for inflammatory responses or necrosis in high-dose cohorts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.